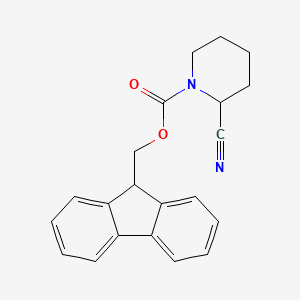

2-Cyano-1-N-Fmoc-piperidine

Vue d'ensemble

Description

“2-Cyano-1-N-Fmoc-piperidine” is a piperidine with a potential biochemical role . It is also known as “1-N-Fmoc-2-Cyanopiperidine” or "9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate" .

Molecular Structure Analysis

The molecular formula of “2-Cyano-1-N-Fmoc-piperidine” is C21H20N2O2 . Its molecular weight is 332.403 .

Chemical Reactions Analysis

The chemical reactions involving “2-Cyano-1-N-Fmoc-piperidine” are predominantly related to the Fmoc removal step in SPPS . This step is crucial for the synthesis of the compound and is typically mediated by a secondary amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-1-N-Fmoc-piperidine” include its molecular weight of 332.403 and its molecular formula of C21H20N2O2 . It is typically stored at room temperature .

Applications De Recherche Scientifique

Application in Peptide Synthesis

- Summary of the Application : Fmoc is a protective group used in peptide synthesis. The Fmoc group is removed (deprotected) during the synthesis process to allow the addition of the next amino acid in the peptide chain . Piperidine is commonly used as a deprotection reagent in this process .

- Methods of Application : In the study referenced, three different reagents were compared for their effectiveness in Fmoc removal: 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ). The peptide sequences were synthesized using Rink amide resin with a Liberty Blue™ automated synthesizer .

Application in Green Chemistry

- Summary of the Application : Researchers have been focusing on greening SPPS protocols by introducing more sustainable alternatives to the most common reagents and solvents . In this context, 3-(diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal .

- Methods of Application : The use of DEAPA in N-octyl-pyrrolidone (manual synthesis) or N-octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .

- Results or Outcomes : The study showed that the use of DEAPA could lead to more sustainable and efficient peptide synthesis protocols .

Application in Microwave-Assisted Peptide Synthesis

- Summary of the Application : The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis . This report presents a comparison of the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis .

- Methods of Application : Four peptide sequences were synthesized using Rink amide resin with a Liberty Blue™ automated synthesizer and 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as Fmoc removal reagents .

- . The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Orientations Futures

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKYRCLGPDXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374677 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-1-N-Fmoc-piperidine | |

CAS RN |

672310-10-0 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1597627.png)

![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)